molecular formula C11H13NSe B1683983 ISC-4

ISC-4

Cat. No.: B1683983
M. Wt: 238.20 g/mol
InChI Key: NMPQIJIERCLTOG-UHFFFAOYSA-N
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Description

Phenylbutyl isoselenocyanate, commonly referred to as ISC-4, is a synthetic compound known for its potent anti-cancer properties. It is a selenium analog of phenylbutyl isothiocyanate, where selenium replaces sulfur. This compound has shown significant efficacy in inhibiting cancer cell growth, inducing apoptosis, and reducing tumor size in various preclinical models .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenylbutyl isoselenocyanate is synthesized through a multi-step process involving the substitution of sulfur with selenium in phenylbutyl isothiocyanateThe reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the stability and purity of the final product .

Industrial Production Methods

Industrial production of phenylbutyl isoselenocyanate involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

Phenylbutyl isoselenocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenylbutyl isoselenocyanate has a wide range of scientific research applications:

Mechanism of Action

Phenylbutyl isoselenocyanate exerts its effects primarily through the inhibition of the PI3K/Akt signaling pathway. This pathway is crucial for cell survival and proliferation. By inhibiting this pathway, phenylbutyl isoselenocyanate induces apoptosis and cell cycle arrest in cancer cells. Additionally, it activates tumor suppressor proteins and enhances the efficacy of other chemotherapeutic agents .

Comparison with Similar Compounds

Phenylbutyl isoselenocyanate is compared with other isothiocyanates and isoselenocyanates:

    Phenylbutyl isothiocyanate: Similar structure but contains sulfur instead of selenium. Phenylbutyl isoselenocyanate has shown greater efficacy in inhibiting cancer cell growth.

    Sulforaphane: A naturally occurring isothiocyanate with anti-cancer properties. Phenylbutyl isoselenocyanate has enhanced potency and reduced toxicity compared to sulforaphane.

    Benzyl isothiocyanate: Another isothiocyanate with anti-cancer effects.

Similar Compounds

Phenylbutyl isoselenocyanate stands out due to its unique selenium-based structure, which contributes to its enhanced anti-cancer properties and reduced toxicity .

Properties

Molecular Formula

C11H13NSe

Molecular Weight

238.20 g/mol

InChI

InChI=1S/C11H13NSe/c13-10-12-9-5-4-8-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-9H2

InChI Key

NMPQIJIERCLTOG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCCN=C=[Se]

Canonical SMILES

C1=CC=C(C=C1)CCCCN=C=[Se]

Appearance

Solid powder

Purity

>98%

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ISC-4 compound
phenylbutyl isoselenocyanate

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of phenylbutyl formamide (g, 1.5 mmol), triethylamine (6.4 mmol), 4 Å molecular sieves (g), triphosgene (0.8 mmol), and selenium powder (3.0 mmol) in CH2Cl2 was refluxed and worked up as mentioned for 2a. The crude residue thus obtained was purified by silica gel column chromatography (EtOAc/hexanes 2:98) to give 0.96 g (95%) of 2c as an oil. 1H NMR (CDCl3) δ 1.74-1.76 (m, 4H), 2.66 (t, 2H, J=6.6 Hz), 3.60 (t, 2H, J=5.6 Hz), 7.15-7.32 (m, 5H); HRMS (EI) calcd for C11H13NSe, 239.0208. found, 239.0211.
Quantity
1.5 mmol
Type
reactant
Reaction Step One
Quantity
6.4 mmol
Type
reactant
Reaction Step One
[Compound]
Name
( g )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.8 mmol
Type
reactant
Reaction Step One
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
2a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ISC-4
Reactant of Route 2
ISC-4
Reactant of Route 3
ISC-4
Reactant of Route 4
Reactant of Route 4
ISC-4
Reactant of Route 5
ISC-4
Reactant of Route 6
ISC-4

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